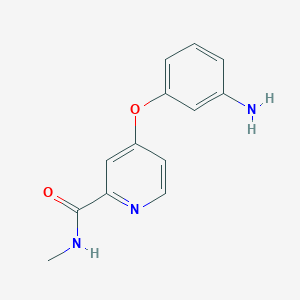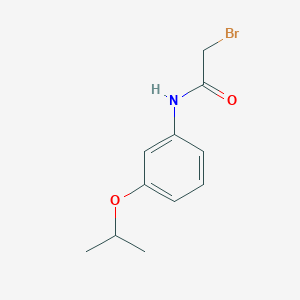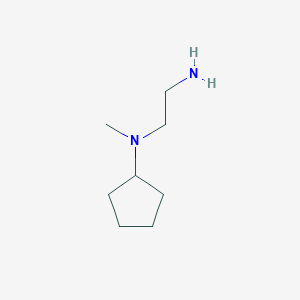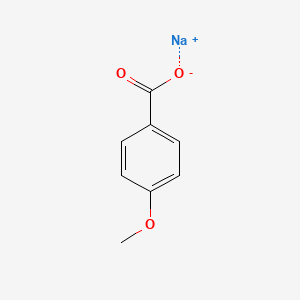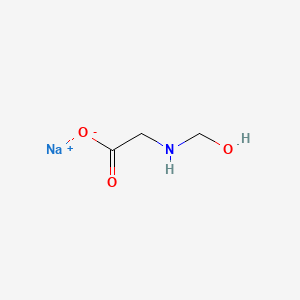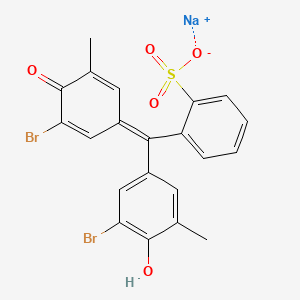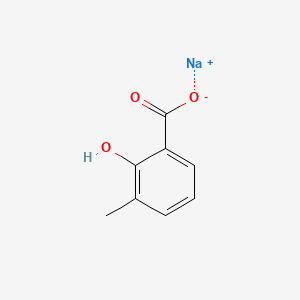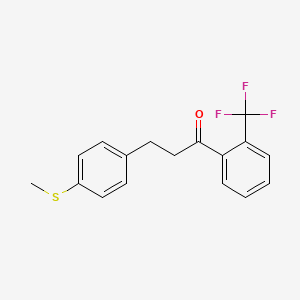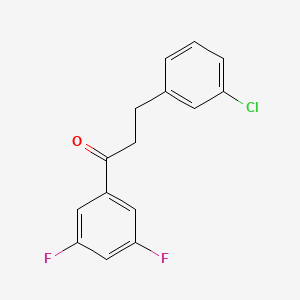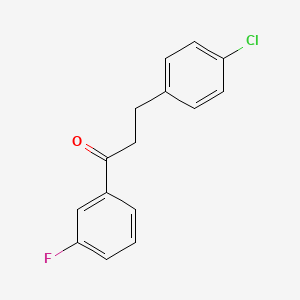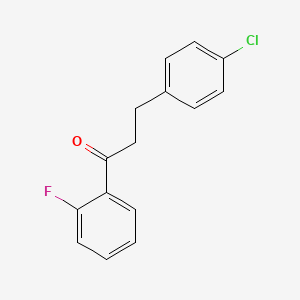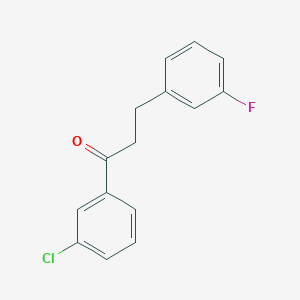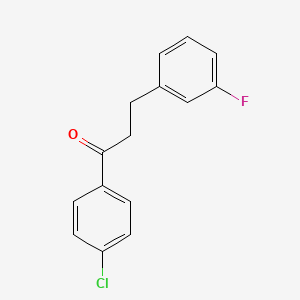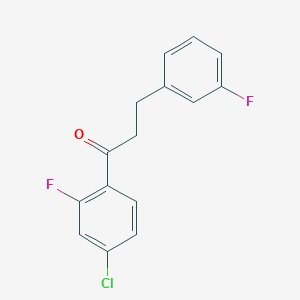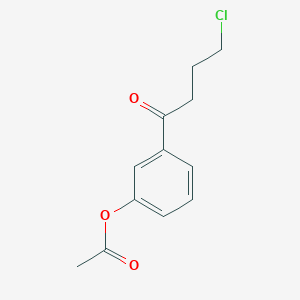
3'-Acetoxy-4-chlorobutyrophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Acetoxy-4-chlorobutyrophenone is an organic compound with the molecular formula C12H13ClO3 It is characterized by the presence of an acetoxy group at the 3’ position and a chlorobutyrophenone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Acetoxy-4-chlorobutyrophenone typically involves the acetylation of 4-chlorobutyrophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the phenolic hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of 3’-Acetoxy-4-chlorobutyrophenone can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: 3’-Acetoxy-4-chlorobutyrophenone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Formation of 4-chlorobutyrophenone carboxylic acid.
Reduction: Formation of 4-chlorobutyrophenol.
Substitution: Formation of 3’-acetoxy-4-methoxybutyrophenone or 3’-acetoxy-4-cyanobutyrophenone.
科学的研究の応用
3’-Acetoxy-4-chlorobutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
作用機序
The mechanism of action of 3’-Acetoxy-4-chlorobutyrophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological macromolecules. The chlorobutyrophenone moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
- 4-Chlorobutyrophenone
- 3’-Hydroxy-4-chlorobutyrophenone
- 3’-Methoxy-4-chlorobutyrophenone
Comparison: 3’-Acetoxy-4-chlorobutyrophenone is unique due to the presence of the acetoxy group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, 4-chlorobutyrophenone lacks the acetoxy group, making it less reactive in certain substitution reactions. Similarly, 3’-hydroxy-4-chlorobutyrophenone has a hydroxyl group instead of an acetoxy group, which affects its solubility and reactivity.
特性
IUPAC Name |
[3-(4-chlorobutanoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-9(14)16-11-5-2-4-10(8-11)12(15)6-3-7-13/h2,4-5,8H,3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISMKOICDMQJSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645203 |
Source


|
| Record name | 3-(4-Chlorobutanoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-89-5 |
Source


|
| Record name | 1-[3-(Acetyloxy)phenyl]-4-chloro-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorobutanoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
